molecular formula C10H21NOS B15230321 (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol

(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol

Cat. No.: B15230321
M. Wt: 203.35 g/mol
InChI Key: CZRVCDKGJQCCBW-VIFPVBQESA-N
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Description

(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol is a chiral compound with a unique structure that includes a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol typically involves the reaction of a suitable precursor with a thietane derivative under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a thietane derivative.

    Reductive amination: This method involves the reaction of a ketone or aldehyde with a thietane derivative in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. The thietane ring and the chiral center play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(thietan-3-ylamino)pentan-2-ol: This compound has a similar structure but differs in the position of the methyl group.

    1-(Thietan-3-ylamino)pentan-2-ol: This compound lacks the additional methyl groups present in (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol.

Uniqueness

This compound is unique due to its specific chiral center and the presence of the thietane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

(3S)-2,4-dimethyl-3-(thietan-3-ylamino)pentan-2-ol

InChI

InChI=1S/C10H21NOS/c1-7(2)9(10(3,4)12)11-8-5-13-6-8/h7-9,11-12H,5-6H2,1-4H3/t9-/m0/s1

InChI Key

CZRVCDKGJQCCBW-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)NC1CSC1

Canonical SMILES

CC(C)C(C(C)(C)O)NC1CSC1

Origin of Product

United States

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